molecular formula C21H24N2O4 B268868 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Katalognummer B268868
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: PTWQPAYMASOBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the transcription factor NF-κB, which is involved in regulating the expression of genes involved in inflammation, immune response, and cell survival.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the inhibition of the transcription factor NF-κB. NF-κB is involved in regulating the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB by 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis B, and hepatitis C.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its relatively straightforward synthesis method, which allows for the compound to be produced on a large scale. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of research is the development of more soluble analogs of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, which would allow for the compound to be used in a wider range of experimental settings. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in various diseases. Finally, there is a need for more clinical trials to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

Synthesemethoden

The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with 4-morpholinecarboxylic acid to form the final product, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is relatively straightforward and can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis B, and hepatitis C.

Eigenschaften

Produktname

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

2-(3,4-dimethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-15-6-7-19(12-16(15)2)27-14-20(24)22-18-5-3-4-17(13-18)21(25)23-8-10-26-11-9-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,24)

InChI-Schlüssel

PTWQPAYMASOBNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.